molecular formula C11H20O2S B14009978 Cyclopentylsulfonylcyclohexane CAS No. 10394-46-4

Cyclopentylsulfonylcyclohexane

Cat. No.: B14009978
CAS No.: 10394-46-4
M. Wt: 216.34 g/mol
InChI Key: BGKLUBUZTJGKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylsulfonylcyclohexane is an organic compound that features a cyclopentyl group attached to a sulfonyl group, which is further bonded to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentylsulfonylcyclohexane typically involves the reaction of cyclopentylsulfonyl chloride with cyclohexane in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylsulfonylcyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form cyclopentylsulfinylcyclohexane.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclopentylsulfinylcyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

Cyclopentylsulfonylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentylsulfonylcyclohexane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylsulfonylcyclohexane: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Cyclopentylsulfonylbenzene: Contains a benzene ring instead of a cyclohexane ring.

    Cyclopentylsulfonylmethane: Features a methane group instead of a cyclohexane ring.

Uniqueness

Cyclopentylsulfonylcyclohexane is unique due to the combination of the cyclopentyl and cyclohexane rings connected by a sulfonyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

10394-46-4

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

cyclopentylsulfonylcyclohexane

InChI

InChI=1S/C11H20O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h10-11H,1-9H2

InChI Key

BGKLUBUZTJGKJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.